

An In-depth Technical Guide to 2-Bromo-6-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-methoxypyridine

Cat. No.: B1266871

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methoxypyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a bromine atom and a methoxy group on the pyridine ring, offers versatile reactivity for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Bromo-6-methoxypyridine**, detailed experimental protocols for its synthesis and pivotal cross-coupling reactions, and essential safety and handling information. The strategic application of this compound in the synthesis of pharmacologically relevant scaffolds is also discussed, underscoring its importance in the development of novel therapeutics.

Chemical and Physical Properties

2-Bromo-6-methoxypyridine is a clear, colorless to golden liquid at room temperature.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	40473-07-2	
Molecular Formula	C ₆ H ₆ BrNO	
Molecular Weight	188.02 g/mol	
Appearance	Clear colorless to golden liquid	[1]
Boiling Point	206 °C (lit.)	
Density	1.53 g/mL at 25 °C (lit.)	
Refractive Index (n _{20/D})	1.559 (lit.)	
Flash Point	104.4 °C (219.9 °F) - closed cup	
Storage Temperature	Room Temperature, under inert atmosphere	[1]

Spectroscopic Data

While a comprehensive public database of spectroscopic information is not readily available, ¹H NMR data has been reported in the literature, confirming the structure of the compound after synthesis.

- ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.42-7.39 (m, 1H, Ar-H), 7.05 (d, J=7.2 Hz, 1H, Ar-H), 6.68 (d, J=8.0 Hz, 1H, Ar-H), 3.93 (s, 3H, OCH₃).

Synthesis of 2-Bromo-6-methoxypyridine

A common and efficient method for the synthesis of **2-Bromo-6-methoxypyridine** involves the nucleophilic substitution of a methoxy group for a bromine atom on a dibrominated pyridine precursor.

Experimental Protocol: Synthesis from 2,6-Dibromopyridine

This protocol describes the synthesis of **2-Bromo-6-methoxypyridine** from 2,6-dibromopyridine and sodium methoxide.

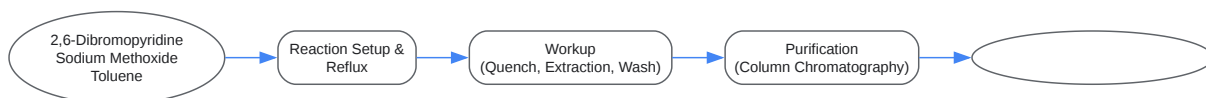
Materials:

- 2,6-Dibromopyridine
- Sodium methoxide
- Methanol
- Toluene
- Water
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes

Procedure:

- Under an inert atmosphere (e.g., argon), dissolve 2,6-dibromopyridine in toluene in a suitable reaction vessel.
- Slowly add sodium methoxide to the solution.
- Heat the reaction mixture to reflux (approximately 120 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate, to yield pure **2-Bromo-6-methoxypyridine** as an oil.



[Click to download full resolution via product page](#)

General workflow for the synthesis of **2-Bromo-6-methoxypyridine**.

Applications in Drug Development: Key Reactions and Protocols

The reactivity of the C-Br bond in **2-Bromo-6-methoxypyridine** makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of biaryl and heteroaryl compounds often found in drug candidates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. **2-Bromo-6-methoxypyridine** readily participates in this reaction with various boronic acids or esters.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of **2-Bromo-6-methoxypyridine** with an arylboronic acid.

Materials:

- **2-Bromo-6-methoxypyridine**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, Pd(dppf)Cl_2)

- Base (e.g., K_2CO_3 , CS_2CO_3)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, combine **2-Bromo-6-methoxypyridine** (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., 3 mol%).
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.[2]



[Click to download full resolution via product page](#)

Workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[3]

This protocol outlines a general procedure for the Buchwald-Hartwig amination of **2-Bromo-6-methoxypyridine** with a primary or secondary amine.

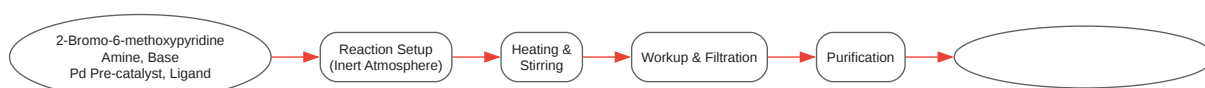
Materials:

- **2-Bromo-6-methoxypyridine**
- Amine (primary or secondary)
- Palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Phosphine ligand (e.g., Xantphos, BINAP)
- Base (e.g., NaOt-Bu , Cs_2CO_3)
- Anhydrous and degassed solvent (e.g., toluene, dioxane)
- Inert gas (Argon or Nitrogen)

Procedure:

- To an oven-dried Schlenk tube, add the palladium pre-catalyst and the phosphine ligand.
- Evacuate and backfill the tube with an inert gas.
- Add the base, **2-Bromo-6-methoxypyridine** (1.0 equiv.), and the amine (1.2 equiv.).
- Add the degassed solvent via syringe.
- Seal the tube and heat the reaction mixture in a preheated oil bath (typically 80-110 °C) with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature.

- Dilute with an appropriate solvent and filter through a pad of celite to remove palladium residues.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.[4]



[Click to download full resolution via product page](#)

Workflow for the Buchwald-Hartwig amination reaction.

Safety and Handling

2-Bromo-6-methoxypyridine is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5]

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

In case of accidental exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).^{[1][5]}

Conclusion

2-Bromo-6-methoxypyridine is a versatile and valuable reagent in modern organic synthesis, particularly for applications in drug discovery and development. Its ability to undergo efficient cross-coupling reactions allows for the construction of diverse and complex molecular scaffolds. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory, empowering researchers to accelerate their synthetic and medicinal chemistry programs. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe handling and experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.fr [fishersci.fr]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-6-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266871#2-bromo-6-methoxypyridine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com